[4-(1,3-thiazol-2-yl)phenyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1,3-thiazol-2-yl)phenyl]hydrazine is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-thiazol-2-yl)phenyl]hydrazine typically involves the reaction of 2-bromo-1-(4-thiazolyl)benzene with hydrazine hydrate under reflux conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the hydrazine group. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
[4-(1,3-thiazol-2-yl)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
[4-(1,3-thiazol-2-yl)phenyl]hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antifungal agent, particularly against Candida albicans.
Industry: It is used in the production of dyes, pigments, and other materials that require the thiazole moiety.
Mechanism of Action
The mechanism of action of [4-(1,3-thiazol-2-yl)phenyl]hydrazine, particularly in its antifungal activity, involves the induction of oxidative stress in fungal cells. The compound increases the levels of reactive oxygen species (ROS) within the cells, leading to DNA damage and cell death . This oxidative damage is a critical factor in its antifungal efficacy.
Comparison with Similar Compounds
Similar Compounds
(4-Phenyl-1,3-thiazol-2-yl)hydrazine: Similar structure but with a phenyl group instead of a thiazolyl group.
(4-Arylthiazol-2-yl)hydrazine derivatives: These compounds have various aryl groups attached to the thiazole ring and exhibit different biological activities.
Uniqueness
[4-(1,3-thiazol-2-yl)phenyl]hydrazine is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent antifungal properties . The presence of both the thiazole ring and the hydrazine group contributes to its reactivity and versatility in chemical synthesis.
Properties
Molecular Formula |
C9H9N3S |
---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
[4-(1,3-thiazol-2-yl)phenyl]hydrazine |
InChI |
InChI=1S/C9H9N3S/c10-12-8-3-1-7(2-4-8)9-11-5-6-13-9/h1-6,12H,10H2 |
InChI Key |
VNWDHMOFIKPIDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CS2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.